molecular formula C15H6Cl2F6O3 B6302344 Bis(2-chloro-4-trifluoromethylphenyl)carbonate CAS No. 90298-93-4

Bis(2-chloro-4-trifluoromethylphenyl)carbonate

Cat. No.: B6302344
CAS No.: 90298-93-4
M. Wt: 419.1 g/mol
InChI Key: GOFURTAJNOZTTO-UHFFFAOYSA-N
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Description

Bis(2-chloro-4-trifluoromethylphenyl)carbonate is an organic compound characterized by the presence of two chloro and trifluoromethyl groups attached to a phenyl ring, which is further bonded to a carbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloro-4-trifluoromethylphenyl)carbonate typically involves the reaction of 4-methylphenol with phosgene, followed by chlorination of the side chain to produce bis(4-trichloromethylphenyl)carbonate. The final step involves fluorination to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced technologies and equipment is essential to manage the hazardous nature of some reagents, such as phosgene.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloro-4-trifluoromethylphenyl)carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions typically occur under mild to moderate conditions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the nature of the substituents introduced during the substitution reactions. For example, substitution with an amine can yield an amide derivative.

Scientific Research Applications

Bis(2-chloro-4-trifluoromethylphenyl)carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-chloro-4-trifluoromethylphenyl)carbonate involves its interaction with molecular targets through its chloro and trifluoromethyl groups. These functional groups can form strong interactions with various biological molecules, potentially leading to enzyme inhibition or other biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl)carbonate
  • Bis(4-trifluoromethylphenyl)carbonate
  • Bis(2,4-dichlorophenyl)carbonate

Uniqueness

Bis(2-chloro-4-trifluoromethylphenyl)carbonate is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

bis[2-chloro-4-(trifluoromethyl)phenyl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6Cl2F6O3/c16-9-5-7(14(18,19)20)1-3-11(9)25-13(24)26-12-4-2-8(6-10(12)17)15(21,22)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFURTAJNOZTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)OC(=O)OC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6Cl2F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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